molecular formula C18H16Cl2O4 B6358995 (2E)-1-(2,5-Dichlorophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one CAS No. 571950-09-9

(2E)-1-(2,5-Dichlorophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one

Cat. No. B6358995
CAS RN: 571950-09-9
M. Wt: 367.2 g/mol
InChI Key: YNRQJDXDCIZOBV-XBXARRHUSA-N
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Description

(2E)-1-(2,5-Dichlorophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one, commonly referred to as 2E-2,5-DCPT, is a synthetic phenylpropene that has been used in a variety of scientific research applications. It has been studied for its potential as an insecticide, herbicide, and fungicide, as well as its potential to act as an antioxidant and anti-inflammatory agent. Furthermore, it has been studied for its potential to interact with various cellular pathways and receptors.

Scientific Research Applications

2E-2,5-DCPT has been studied for its potential as an insecticide, herbicide, and fungicide. It has also been studied for its potential to act as an antioxidant and anti-inflammatory agent. Furthermore, it has been studied for its potential to interact with various cellular pathways and receptors.

Mechanism of Action

2E-2,5-DCPT is believed to act as an agonist of the nicotinic acetylcholine receptor (nAChR). This receptor is a ligand-gated ion channel that is found in the central and peripheral nervous systems of vertebrates and invertebrates. It is believed that 2E-2,5-DCPT binds to the nAChR and activates it, leading to an influx of calcium ions into the cell. This influx of calcium ions is believed to be responsible for the insecticidal, herbicidal, and fungicidal effects of 2E-2,5-DCPT.
Biochemical and Physiological Effects
2E-2,5-DCPT has been shown to act as an antioxidant and anti-inflammatory agent in vitro. It has also been shown to inhibit the release of histamine from mast cells, suggesting that it could have anti-allergic effects. Additionally, it has been shown to have some anti-cancer effects, although further research is needed to determine the extent of these effects.

Advantages and Limitations for Lab Experiments

The advantages of using 2E-2,5-DCPT in lab experiments include its low cost and availability, as well as its ability to interact with various cellular pathways and receptors. The main limitation of using 2E-2,5-DCPT in lab experiments is that it is a synthetic compound, and its effects may not be fully understood or accurately predicted.

Future Directions

For the research and application of 2E-2,5-DCPT include further investigation into its potential as an insecticide, herbicide, and fungicide, as well as its potential to act as an antioxidant and anti-inflammatory agent. Additionally, further research should be conducted to determine the extent of its anti-cancer effects, as well as its potential to interact with other cellular pathways and receptors. Finally, further research should be conducted to determine the safety and efficacy of 2E-2,5-DCPT in humans.

Synthesis Methods

2E-2,5-DCPT can be synthesized through the reaction of 2,5-dichlorobenzaldehyde and 2,3,4-trimethoxyphenylpropene. The reaction is catalyzed using a palladium-based catalyst, and the product is obtained in good yields. The reaction is carried out in a solvent such as methanol, ethanol, or dimethylformamide (DMF).

properties

IUPAC Name

(E)-1-(2,5-dichlorophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl2O4/c1-22-16-9-5-11(17(23-2)18(16)24-3)4-8-15(21)13-10-12(19)6-7-14(13)20/h4-10H,1-3H3/b8-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNRQJDXDCIZOBV-XBXARRHUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C=CC(=O)C2=C(C=CC(=C2)Cl)Cl)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=C(C=C1)/C=C/C(=O)C2=C(C=CC(=C2)Cl)Cl)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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